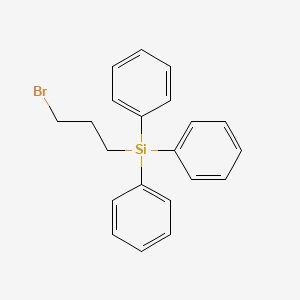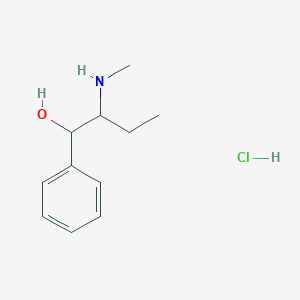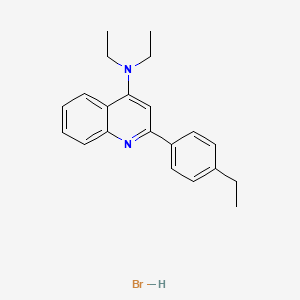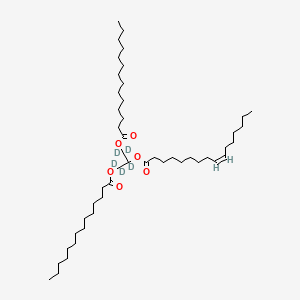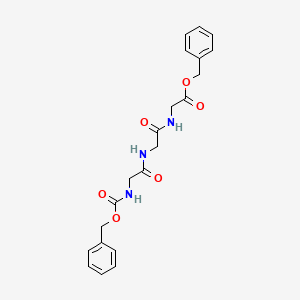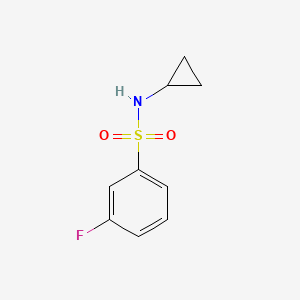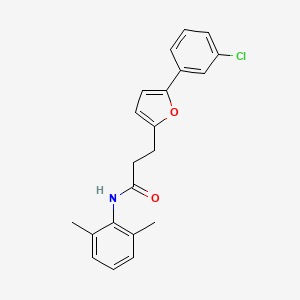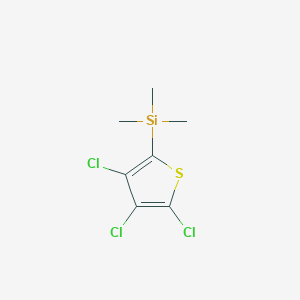![molecular formula C18H18NOP B11941262 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene CAS No. 254888-50-1](/img/structure/B11941262.png)
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Diphenylphosphoryl)-7-azabicyclo[410]hept-3-ene is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with diphenylphosphoryl chloride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The use of a base, such as triethylamine, can facilitate the reaction by neutralizing the hydrochloric acid formed during the process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracetic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphorus atom, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while reduction could lead to the formation of simpler bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: May be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism by which 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The diphenylphosphoryl group can participate in various chemical reactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carene: A bicyclic monoterpene with a similar bicyclic structure but different functional groups.
Bicyclo[4.1.0]heptenes: A class of compounds with a similar core structure but varying substituents.
Uniqueness
7-(Diphenylphosphoryl)-7-azabicyclo[410]hept-3-ene is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
254888-50-1 |
|---|---|
Molekularformel |
C18H18NOP |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
7-diphenylphosphoryl-7-azabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C18H18NOP/c20-21(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)19/h1-12,17-18H,13-14H2 |
InChI-Schlüssel |
ZIWDCXWGUHABIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC2C1N2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


